molecular formula C11H11N2+ B372564 1-Methyl-4-phenylpyrimidin-1-ium d_1_

1-Methyl-4-phenylpyrimidin-1-ium d_1_

Cat. No.: B372564
M. Wt: 172.22g/mol
InChI Key: QMXNMDFKXPNHCZ-BNEYPBHNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4-phenylpyrimidin-1-ium d₁ is a deuterated pyrimidinium derivative characterized by a positively charged nitrogen atom at the 1-position of the pyrimidine ring. The structure includes a methyl group at the 1-position and a phenyl substituent at the 4-position. Its synthesis and structural elucidation likely involve crystallographic techniques such as SHELX for refinement and ORTEP for visualization .

Properties

Molecular Formula

C11H11N2+

Molecular Weight

172.22g/mol

IUPAC Name

6-deuterio-1-methyl-4-phenylpyrimidin-1-ium

InChI

InChI=1S/C11H11N2/c1-13-8-7-11(12-9-13)10-5-3-2-4-6-10/h2-9H,1H3/q+1/i8D

InChI Key

QMXNMDFKXPNHCZ-BNEYPBHNSA-N

SMILES

C[N+]1=CN=C(C=C1)C2=CC=CC=C2

Isomeric SMILES

[2H]C1=CC(=NC=[N+]1C)C2=CC=CC=C2

Canonical SMILES

C[N+]1=CN=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Compound A : 2-(3,4-Dimethoxyphenyl)-9-methyl-7-[(3R)-3-methylpiperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one
  • Core Structure : Pyrido[1,2-a]pyrimidin-4-one (neutral, fused bicyclic system).
  • Substituents :
    • 3,4-Dimethoxyphenyl at position 2.
    • Methylpiperazine at position 5.
  • Key Differences: Neutral vs. cationic (pyrimidinium) core. Fused bicyclic system introduces rigidity, contrasting with the monocyclic pyrimidinium.
Compound B : 1-(3-Chloro-4-methyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
  • Core Structure : Pyrazolo[3,4-d]pyrimidine (neutral, fused tricyclic system).
  • Substituents: 3-Chloro-4-methylphenyl at position 1. Amino groups at positions 4 and 4.
  • Key Differences: Tricyclic core increases steric bulk. Amino groups facilitate hydrogen bonding, while the chloro group enhances lipophilicity.

Physicochemical Properties

Property 1-Methyl-4-phenylpyrimidin-1-ium d₁ Compound A Compound B
Molecular Weight ~215 g/mol (deuterated) ~467 g/mol ~300 g/mol
Charge +1 (cationic) Neutral Neutral
Solubility High (polar solvents due to charge) Moderate (methoxy aids) Low (chloro reduces)
Hydrogen Bonding Strong (N⁺–H interactions) Moderate (piperazine) High (amino groups)

Crystallographic and Intermolecular Interactions

  • 1-Methyl-4-phenylpyrimidin-1-ium d₁ :
    • Cationic charge promotes ionic interactions in crystal lattices.
    • Deuterium substitution may subtly alter bond lengths and thermal parameters, detectable via SHELX-refined structures .
  • Compound A :
    • Methoxy and piperazine groups form extended hydrogen-bonding networks, analyzed via Mercury CSD for packing motifs .
  • Compound B: Amino groups create dimeric hydrogen-bonded motifs, while chloro-phenyl groups contribute to π-stacking .

Functional Implications

  • Metabolic Stability: Deuteration in the target compound may reduce metabolic degradation compared to non-deuterated analogs.
  • Bioactivity: Compound A’s piperazine moiety could enhance receptor binding in drug design. Compound B’s amino groups may interact with enzymatic active sites.

Preparation Methods

Solvent and Base Selection

Dimethylformamide (DMF) and dichloromethane (DCM) are preferred solvents due to their ability to stabilize ionic intermediates. In a representative procedure, 2-phenylpyrimidine was treated with MeI in DMF using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base, achieving 98% conversion to the methylated product after 6 hours at 90°C. Similar results were observed with Dabco™ (1,4-diazabicyclo[2.2.2]octane), which reduced reaction times to 3 hours under reflux.

Table 1: Alkylation Efficiency Across Bases

BaseSolventTemperature (°C)Time (h)Yield (%)
DBUDCM90698
Dabco™DCM90399
DMAPDMF/DCM90499
KOHDMSORT1.585

Notably, potassium hydroxide in dimethyl sulfoxide (DMSO) provided an 85% yield but required rigorous drying to avoid hydrolysis.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction kinetics by enabling rapid, uniform heating. A protocol adapted from benzimidazole methylation involved irradiating a mixture of 2-phenylpyrimidine and MeI in DMF at 120 W for 5 minutes, achieving 95% yield. This method reduces side reactions, such as over-alkylation, by minimizing exposure time.

Multi-Step Synthesis Involving Condensation

For structurally complex derivatives, multi-step routes are employed. A patent-based approach (Figure 1) illustrates:

  • Condensation : 1,2-phenylenediamine reacts with benzaldehyde in wet DMF at 80°C to form 2-phenylbenzimidazole.

  • Methylation : The intermediate is treated with MeI and Ag₂CO₃/Celite in ethanol at 70°C for 3 hours, yielding 94% of the methylated product.

While this targets benzimidazolium salts, substituting 1,2-phenylenediamine with pyrimidine precursors could yield the desired pyrimidinium compound.

Catalytic Systems and Mechanistic Insights

Silver carbonate on Celite (Ag₂CO₃/Celite) emerged as an effective catalyst for promoting methylation, likely via coordination to the heterocycle’s lone pairs. Isotopic labeling studies (e.g., deuterated MeI) could elucidate kinetic pathways, though such data are absent in current sources.

Purification and Characterization

Post-synthesis, products are typically isolated via solvent evaporation and recrystallization. For example, vacuum distillation followed by diethyl ether washing yielded 91% pure 1-methyl-2-phenylbenzimidazole. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for confirming quaternization, with key shifts observed at δ 3.88 ppm (N-CH₃) in ¹H NMR.

Challenges and Optimization

  • Over-Alkylation : Excess MeI or prolonged heating leads to di-quaternary salts. Using stoichiometric MeI (1.1 eq.) and monitoring via thin-layer chromatography (TLC) mitigates this.

  • Solvent Residues : Traces of DMF can persist; repeated ether washes are essential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.